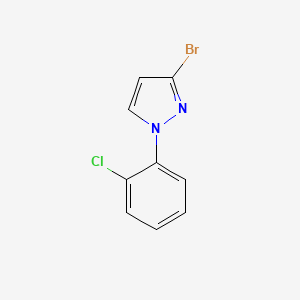

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

3-bromo-1-(2-chlorophenyl)pyrazole |

InChI |

InChI=1S/C9H6BrClN2/c10-9-5-6-13(12-9)8-4-2-1-3-7(8)11/h1-6H |

InChI Key |

QAXIGCIVNNPFFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=N2)Br)Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 3 Bromo 1 2 Chlorophenyl 1h Pyrazole

Precursor-Based Synthesis Strategies

Traditional synthetic routes to 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole are sequential, focusing on the methodical assembly of the molecule from key precursors. This involves the initial formation of the N-aryl pyrazole (B372694) core followed by a regioselective bromination step.

Cyclocondensation Reactions in Pyrazole Ring Formation

The cornerstone of pyrazole synthesis is the cyclocondensation reaction, most notably the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine (B178648) derivative. nih.gov This reaction serves as a simple and rapid approach to forming the five-membered pyrazole ring. nih.gov The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

The choice of the 1,3-dicarbonyl precursor is critical as it dictates the substitution pattern on the carbon atoms of the resulting pyrazole ring. For an unsubstituted pyrazole at the C3, C4, and C5 positions, a precursor such as malondialdehyde or its equivalent would be used.

Table 1: Examples of 1,3-Dicarbonyl Precursors in Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Substitution |

|---|---|

| Malondialdehyde | Unsubstituted at C3, C4, C5 |

| Acetylacetone | 3,5-Dimethyl substitution |

| Benzoylacetone | 3-Phenyl-5-methyl substitution (potential for regioisomers) |

This table illustrates how different 1,3-dicarbonyl compounds lead to various substitution patterns on the pyrazole ring.

Introduction of the 2-Chlorophenyl Moiety

The 1-(2-chlorophenyl) group is incorporated into the molecule by utilizing a substituted hydrazine, specifically 2-chlorophenylhydrazine, during the cyclocondensation step. nih.govdergipark.org.tr The reaction of 2-chlorophenylhydrazine with a suitable 1,3-dicarbonyl compound directly yields the N-aryl pyrazole core, 1-(2-chlorophenyl)-1H-pyrazole. The use of arylhydrazines is a standard and effective method for producing N-arylpyrazoles. organic-chemistry.org The reaction conditions can influence the yield and, in the case of unsymmetrical dicarbonyls, the regioselectivity of the product. organic-chemistry.org

Regioselective Bromination Methodologies

Once the 1-(2-chlorophenyl)-1H-pyrazole core is synthesized, the final step in this precursor-based approach is the introduction of a bromine atom. The challenge lies in achieving regioselectivity, specifically directing the bromine to the C3 position.

Electrophilic aromatic substitution on the pyrazole ring is highly sensitive to the directing effects of the substituents. The C4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack. researchgate.net Consequently, direct bromination of 1-arylpyrazoles with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) typically yields the 4-bromo derivative as the major product. nih.govwku.edu

To achieve bromination at the C3 (or C5) position, several strategies can be employed:

Use of a Blocking Group: If the C4 position is already substituted, electrophilic bromination is directed to the C3 or C5 positions.

Directed Metalation: A common strategy involves deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an electrophilic bromine source like elemental iodine (though this would introduce iodine, similar principles apply for bromination). nih.gov This method takes advantage of the acidity of the C5 proton. Achieving C3 functionalization via this method is less common and more challenging.

Alternative Reagents and Conditions: Research into specific brominating agents and reaction conditions aims to overcome the inherent C4 selectivity. However, for unsubstituted N-aryl pyrazoles, C3-selective electrophilic bromination remains a significant synthetic hurdle. researchgate.net

Table 2: Regioselectivity in Electrophilic Bromination of 1-Arylpyrazoles

| Reagent | Position of Bromination | Rationale |

|---|---|---|

| NBS / Br₂ | C4 (major) | Highest electron density at the C4 position. researchgate.net |

This table summarizes the general outcomes for the bromination of 1-arylpyrazoles, highlighting the challenge of direct C3 bromination.

Modern Synthetic Approaches

More recent synthetic methodologies aim to improve efficiency, atom economy, and access to diverse pyrazole derivatives. These include transition-metal-catalyzed reactions that functionalize the pre-formed pyrazole core and one-pot multicomponent reactions that construct the molecule in a single operation.

Transition-Metal Catalyzed Coupling Reactions for Pyrazole Core Functionalization

Transition-metal catalysis offers powerful tools for the late-stage functionalization of heterocyclic rings, including pyrazoles. rsc.org Instead of building the ring with the bromine atom already in place, these methods can introduce substituents onto a pyrazole scaffold through C-H activation or cross-coupling reactions.

C-H Functionalization: Palladium-catalyzed reactions, for example, can directly functionalize the C-H bonds of the pyrazole ring. nih.gov By using appropriate directing groups, it is possible to selectively activate a specific C-H bond for arylation, alkenylation, or other transformations. rsc.org While C5-H activation is more commonly reported due to the directing effect of the N2 atom, methods for C3 functionalization are an active area of research. scholaris.ca

Cross-Coupling Reactions: If a 3-halopyrazole is available, it can serve as a substrate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of functional groups. jmcs.org.mx This highlights the utility of 3-bromopyrazoles as versatile synthetic intermediates.

These methods provide access to a wide range of functionalized pyrazoles that might be difficult to obtain through classical cyclocondensation routes. rsc.org

One-Pot Multicomponent Reactions Incorporating Pyrazole Synthesis

To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of highly substituted pyrazoles. organic-chemistry.orgnih.gov These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates. organic-chemistry.org

For a molecule like this compound, a hypothetical MCR could involve the reaction of a 1,3-dicarbonyl compound, 2-chlorophenylhydrazine, and a brominating agent in a single pot. jmcs.org.mx Several reported procedures describe the one-pot synthesis of 4-bromopyrazole derivatives under solvent-free conditions by reacting 1,3-diketones, arylhydrazines, and N-bromosaccharin. jmcs.org.mx Adapting such a method to achieve C3 bromination would require overcoming the inherent regioselectivity challenges mentioned previously. Another approach involves the one-pot reaction of aryl halides, a hydrazine source, and a 1,3-dicarbonyl compound to generate N-arylpyrazoles directly. organic-chemistry.orgnih.gov

Table 3: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Precursor-Based Synthesis | Well-established, reliable for core synthesis. | Can be multi-step, regioselectivity of bromination is a major challenge. |

| Transition-Metal Catalysis | Excellent for late-stage functionalization and diversification. | May require pre-functionalized substrates, expensive catalysts. |

| One-Pot/Multicomponent Reactions | High efficiency, step and atom economy. | Optimization can be complex, regioselectivity can be difficult to control. |

This table provides a comparative overview of the different synthetic approaches to functionalized pyrazoles.

Oxidative Dehydrogenation in Pyrazole Ring Aromatization

The final step in many pyrazole syntheses involves the aromatization of a pyrazoline intermediate. This transformation is typically achieved through oxidative dehydrogenation, a process that removes two hydrogen atoms from the pyrazoline ring to form the stable aromatic pyrazole system.

The proposed mechanism for this aromatization involves the C=N double bond in the pyrazoline ring donating its electrons to a protonated nitrogen, followed by the loss of hydrogen atoms at the C3 and C4 positions to form a double bond. researchgate.net A final hydrogen is released from the N2 atom to complete the formation of the aromatic pyrazole ring. researchgate.net

Various oxidizing agents and conditions can be employed to facilitate this crucial step. A patent for a structurally similar compound, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, details the use of potassium persulfate in the presence of concentrated sulfuric acid in an acetonitrile (B52724) solvent. google.com The reaction is heated to reflux to drive the conversion of the dihydro-pyrazole precursor to the final aromatic product. google.com In a greener approach, molecular oxygen, in conjunction with activated carbon, can effectively promote the aromatization of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles in excellent yields. organic-chemistry.org This method is environmentally friendly and economical, avoiding the need for metal oxides or traditional organic oxidizing agents. organic-chemistry.org

| Oxidizing System | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Potassium Persulfate / H₂SO₄ | Acetonitrile | Reflux (approx. 65 °C) | Effective for specific substrates. | google.com |

| Molecular Oxygen / Activated Carbon | Acetic Acid or Xylene | 50-120 °C | Environmentally friendly, economical, metal-free. | organic-chemistry.org |

| tert-Butyl hydroperoxide (TBHP) | Dichloromethane | Room Temperature | Used in oxidative dehydrogenative couplings. | nih.gov |

[3+2] Cycloaddition Reactions

The construction of the five-membered pyrazole ring is frequently accomplished via [3+2] cycloaddition reactions. This powerful strategy involves the reaction of a component providing three atoms with a component providing two atoms to form the heterocyclic core. nih.govbeilstein-journals.org

A classic and widely used method is the cyclocondensation of a 1,3-dicarbonyl compound (a C3 building block) with a hydrazine derivative (an N2 building block), a process known as the Knorr pyrazole synthesis. beilstein-journals.org For the synthesis of the target compound, this would involve a reaction between an appropriate 3-bromo-1,3-dielectrophile and 2-chlorophenylhydrazine.

More broadly, 1,3-dipolar cycloadditions represent a major class of [3+2] reactions for pyrazole synthesis. organic-chemistry.org These reactions offer high regioselectivity and functional group tolerance. organic-chemistry.org A notable example is the reaction between sydnones and alkynes, which has become a cornerstone of heterocyclic chemistry for forming pyrazole derivatives. acs.org Recent advancements have demonstrated a novel base-mediated [3+2] cycloaddition for the regioselective synthesis of polysubstituted pyrazoles using 2-alkynyl-1,3-dithianes and sydnones under mild conditions. acs.orgnih.gov Another variation involves the in-situ generation of diazo compounds from tosylhydrazones, which then react with alkynyl bromides in a 1,3-dipolar cycloaddition to yield 4-bromo-pyrazoles. organic-chemistry.org

| Reaction Type | C3 Component | N2 Component | Key Features | Reference |

|---|---|---|---|---|

| (3+2) Cyclocondensation | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Classic, versatile (Knorr Synthesis). | beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | Sydnone | Alkyne | Forms polysubstituted pyrazoles. | acs.org |

| 1,3-Dipolar Cycloaddition | Diazo Compound (in situ) | Alkynyl Bromide | High regioselectivity for 4-bromo-pyrazoles. | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Nitrilimine | Alkene/Alkyne | Well-established route to pyrazolines/pyrazoles. | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govnih.gov

Several green strategies are relevant to the synthesis of the target compound and its analogs:

One-Pot and Multicomponent Reactions (MCRs): These approaches enhance efficiency by combining multiple synthetic steps in a single reaction vessel without isolating intermediates. nih.gov This aligns with the principle of reducing derivatives and preventing waste. nih.gov The [3+2] cycloaddition is often incorporated into MCRs to build the pyrazole core efficiently. nih.gov

Energy Efficiency: The use of microwave irradiation as an energy source can dramatically reduce reaction times and energy consumption compared to conventional heating methods. scirp.org

Safer Solvents and Catalysts: A key goal of green chemistry is to replace hazardous solvents and reagents with safer alternatives. acs.org The synthesis of pyrazole systems has been demonstrated in aqueous media. acs.org Furthermore, using biodegradable, green catalysts like chitosan (B1678972) can replace traditional basic catalysts. scirp.org

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. nih.gov [3+2] cycloadditions are inherently atom-economical as they unite two molecules to form the desired ring system with few or no byproducts.

| Green Chemistry Principle | Synthetic Strategy | Benefit | Reference |

|---|---|---|---|

| Waste Prevention | One-pot/Multicomponent Reactions | Reduces intermediate work-up, solvent use, and byproducts. | nih.govacs.org |

| Energy Efficiency | Microwave Irradiation | Reduces reaction times and energy input. | scirp.org |

| Safer Solvents/Catalysts | Aqueous Media, Chitosan Catalyst | Eliminates hazardous organic solvents and reagents. | scirp.orgacs.org |

| Atom Economy | [3+2] Cycloaddition | Maximizes incorporation of reactant atoms into the product. | nih.gov |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions and controlling product outcomes. The [3+2] cycloaddition reaction, a cornerstone of pyrazole synthesis, has been the subject of detailed mechanistic studies.

Investigations using Molecular Electron Density Theory (MEDT) have provided deep insights into the cycloaddition between nitrilimines and electrophilically activated alkenes. mdpi.com These studies suggest that the reaction proceeds through a one-step, two-stage mechanism. mdpi.com The process begins with the formation of a pre-reaction molecular complex between the reactants. mdpi.com As the reaction progresses through the transition state, the formation of the two new single bonds (C-C and C-N) that close the ring occurs asynchronously. mdpi.com Bonding Evolution Theory (BET) analysis indicates that the formation of the first bond is significantly advanced before the second bond begins to form, defining the two-stage nature of the single-step process. mdpi.com While some related reactions may involve zwitterionic intermediates, the cycloaddition of nitrilimines with certain nitroethenes is characterized as a concerted, albeit highly asynchronous, process. mdpi.com

The mechanism of oxidative aromatization, as previously mentioned, involves a dehydrogenation process that re-establishes the aromaticity of the pyrazole ring. researchgate.net This step is thermodynamically driven by the formation of the highly stable aromatic system.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1 2 Chlorophenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole, a comprehensive NMR analysis involves the use of ¹H-NMR, ¹³C-NMR, and a suite of two-dimensional (2D) NMR experiments to fully characterize the molecule's intricate structure.

¹H-NMR Spectral Analysis for Proton Environment Determination

The ¹H-NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. The aromatic protons of the 2-chlorophenyl ring and the protons on the pyrazole (B372694) ring exhibit characteristic signals.

The 2-chlorophenyl group displays a more complex splitting pattern in the aromatic region of the spectrum. The four protons on this ring (H-3', H-4', H-5', and H-6') will each produce a unique signal. Their chemical shifts and coupling patterns are dictated by their positions relative to the chlorine atom and the pyrazole ring. Typically, these protons will appear as a series of multiplets, with coupling constants characteristic of ortho, meta, and para relationships.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.5 - 7.0 | d | 2.0 - 3.0 |

| H-5 | 7.5 - 8.0 | d | 2.0 - 3.0 |

| H-3' | 7.2 - 7.6 | m | |

| H-4' | 7.2 - 7.6 | m | |

| H-5' | 7.2 - 7.6 | m | |

| H-6' | 7.2 - 7.6 | m |

¹³C-NMR Spectral Analysis for Carbon Framework Characterization

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The pyrazole ring carbons (C-3, C-4, and C-5) will have characteristic chemical shifts. The C-3 carbon, being directly attached to the electronegative bromine atom, is expected to be significantly deshielded and appear at a lower field. The C-5 carbon, adjacent to the nitrogen atom of the pyrazole ring and bonded to the 2-chlorophenyl group, will also have a characteristic downfield shift. The C-4 carbon will resonate at a more upfield position compared to C-3 and C-5.

The six carbon atoms of the 2-chlorophenyl ring will also produce distinct signals. The C-1' carbon, the point of attachment to the pyrazole ring, and the C-2' carbon, bonded to the chlorine atom, will exhibit downfield chemical shifts due to the electron-withdrawing effects of the pyrazole and chlorine, respectively. The remaining four carbons (C-3', C-4', C-5', and C-6') will have chemical shifts in the typical aromatic carbon region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 120 - 130 |

| C-4 | 105 - 115 |

| C-5 | 140 - 150 |

| C-1' | 135 - 145 |

| C-2' | 130 - 140 |

| C-3' | 125 - 135 |

| C-4' | 125 - 135 |

| C-5' | 125 - 135 |

| C-6' | 120 - 130 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a series of 2D NMR experiments are employed.

The COSY experiment is instrumental in identifying proton-proton spin-spin coupling networks. For this compound, a cross-peak between the signals of H-4 and H-5 would confirm their scalar coupling and adjacency on the pyrazole ring. Within the 2-chlorophenyl ring, a network of cross-peaks would be observed, revealing the ortho, meta, and para relationships between the aromatic protons and aiding in their specific assignments.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the unambiguous assignment of each protonated carbon in the ¹³C-NMR spectrum by correlating it to its attached proton in the ¹H-NMR spectrum. For instance, the signal for C-4 would show a correlation to the signal for H-4, and C-5 would correlate with H-5. Similarly, each of the four protonated carbons of the 2-chlorophenyl ring would be correlated to its respective proton.

The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

Correlations from H-5 to C-3 and C-4 of the pyrazole ring.

Correlations from H-4 to C-3 and C-5 of the pyrazole ring.

Correlations from H-5 to C-1' and C-6' of the 2-chlorophenyl ring, confirming the connectivity between the two ring systems.

Correlations from the protons of the 2-chlorophenyl ring (e.g., H-6') to the carbons within the same ring (e.g., C-2' and C-4'), further confirming their assignments.

Through the combined interpretation of these one- and two-dimensional NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and reactivity.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformation and Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique that probes the spatial relationships between protons that are close in space, typically within 5 Å, irrespective of their through-bond connectivity. This method is particularly valuable for determining the preferred conformation and stereochemistry of molecules in solution.

For this compound, a key structural question is the relative orientation of the 2-chlorophenyl ring with respect to the pyrazole ring. The rotation around the C-N single bond connecting these two aromatic systems is subject to steric hindrance from the substituents. NOESY experiments can reveal the preferred rotational conformation by identifying through-space correlations between the protons of the phenyl ring and the protons of the pyrazole ring.

Specifically, a cross-peak would be expected between the proton at the 5-position of the pyrazole ring (H-5) and the proton at the 6'-position of the chlorophenyl ring (H-6'). The presence and intensity of this NOE signal would provide direct evidence for a conformation where these protons are in close proximity, thus defining the dihedral angle between the two rings. Conversely, the absence of such a correlation, or the presence of correlations to other phenyl protons, would suggest alternative conformational preferences.

Table 1: Expected NOESY Correlations for Conformational Analysis

| Interacting Protons | Expected NOE | Structural Implication |

| Pyrazole H-5 ↔ Phenyl H-6' | Strong | Indicates spatial proximity, defining the torsional angle between the pyrazole and chlorophenyl rings. |

| Pyrazole H-4 ↔ Phenyl H-3' | Weak/Absent | Helps to refine the conformational model. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its aromatic and heterocyclic components. The IR spectrum reveals characteristic bands of C=N and C=C bonds in the range of 1570–1615 cm⁻¹ mdpi.comresearchgate.net.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic (Pyrazole and Phenyl Rings) |

| 1615-1570 | C=C and C=N Stretching | Aromatic Ring and Pyrazole Ring Skeletal Vibrations mdpi.comresearchgate.net |

| 1475-1400 | C=C Stretching | Aromatic Ring Skeletal Vibrations |

| 1100-1000 | C-H In-plane Bending | Aromatic |

| ~750 | C-Cl Stretching | Aryl Chloride |

| 600-500 | C-Br Stretching | Aryl Bromide |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further insight into the skeletal vibrations of the pyrazole and phenyl rings. Strong signals are expected for the symmetric breathing modes of the aromatic rings. The C-Br and C-Cl stretching vibrations, while sometimes weak in IR, can be more readily observed in the Raman spectrum. Resonance Raman scattering can be used to enhance signals associated with specific electronic transitions within the molecule nsf.gov.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule's chromophoric system. The chromophores in this compound are the pyrazole and the substituted phenyl rings. The spectrum is expected to exhibit strong absorption bands corresponding to π→π* transitions within the aromatic systems. These transitions typically occur in the 200-400 nm range semanticscholar.org. The position and intensity of the absorption maxima (λmax) are influenced by the substituents (bromo and chloro groups) and the conjugation between the two rings. For similar phenylpyrazole compounds, absorption maxima are observed in the range of 324–368 nm, corresponding to the strongly allowed π→π* transition, while a weaker n→π* band may appear at longer wavelengths nih.gov.

Table 3: Expected UV-Vis Absorption Data in an Organic Solvent (e.g., Ethanol)

| Transition Type | Expected λmax (nm) | Chromophore |

| π→π | ~250-280 | Phenyl and Pyrazole Rings |

| π→π | ~320-370 | Conjugated Bi-aryl System nih.govresearchgate.net |

| n→π* | >400 (weak) | Pyrazole Nitrogen Lone Pairs nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₉H₆BrClN₂), the calculated exact mass can be compared to the experimentally determined value to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion ([M]⁺˙) would be expected to undergo characteristic fragmentation. Key fragmentation pathways for halogenated aromatic compounds often involve the loss of halogen atoms. The fragmentation of pyrazoles typically involves the loss of HCN from the molecular ion researchgate.net.

Table 4: Predicted HRMS Data and Major Fragments

| m/z (Calculated) | Ion Formula | Description |

| 255.94029 | [C₉H₆⁷⁹Br³⁵ClN₂]⁺ | Molecular Ion (M⁺) |

| 257.93734 | [C₉H₆⁸¹Br³⁵ClN₂]⁺ / [C₉H₆⁷⁹Br³⁷ClN₂]⁺ | Isotopic Peaks for M⁺ |

| 177.00303 | [C₉H₆³⁵ClN₂]⁺ | [M-Br]⁺ |

| 220.97175 | [C₉H₆⁷⁹BrN₂]⁺ | [M-Cl]⁺ |

| 150.02430 | [C₈H₅³⁵ClN]⁺˙ | [M-Br-HCN]⁺˙ |

| 185.99621 | [C₈H₅⁷⁹BrN]⁺˙ | [M-Cl-HCN]⁺˙ |

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related structures, such as Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, allows for prediction of key structural features nih.gov. It is expected that the pyrazole ring will be essentially planar. The most significant parameter to be determined would be the dihedral angle between the plane of the pyrazole ring and the plane of the 2-chlorophenyl ring. This angle is dictated by steric interactions between the substituents on both rings and electronic effects. In a related structure, the dihedral angle between a pyrazole ring and an attached ring system was found to be 78.7 (2)° nih.gov. The crystal packing would likely be stabilized by intermolecular interactions such as C-H···π or halogen bonding.

Table 5: Representative Crystallographic Data from a Related Pyrazole Derivative (for comparison)

| Parameter | Value (from Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate nih.gov) |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 7.404 (2) |

| b (Å) | 10.024 (2) |

| c (Å) | 17.072 (3) |

| V (ų) | 1267.0 (4) |

| Z | 4 |

Computational and Theoretical Studies on 3 Bromo 1 2 Chlorophenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to pyrazole (B372694) derivatives to determine their most stable three-dimensional shape (geometry optimization) and to analyze their electronic properties. tandfonline.comresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.netmdpi.com

The process of geometry optimization involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. For 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole, this would involve determining the dihedral angle between the pyrazole and the 2-chlorophenyl rings. DFT calculations also yield crucial electronic properties, including total energy, dipole moment, and the distribution of electron density across the molecule. researchgate.net

Table 1: Illustrative Data from DFT Geometry Optimization This table demonstrates the type of data obtained from DFT calculations. Specific values for this compound are not available and would require a dedicated study.

| Parameter | Description | Typical Unit |

| Total Energy | The total electronic energy of the optimized molecule. | Hartrees (a.u.) |

| Dipole Moment | A measure of the molecule's overall polarity. | Debye |

| Key Bond Lengths | The distance between specific atoms (e.g., C-Br, C-N). | Ångströms (Å) |

| Key Bond Angles | The angle formed by three connected atoms. | Degrees (°) |

| Dihedral Angle | The twist angle between the pyrazole and phenyl rings. | Degrees (°) |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) are used to obtain highly accurate energies and properties, often to validate results from DFT. mdpi.com These methods are computationally more intensive but can provide a more precise description of electron correlation effects, which are important for understanding molecular stability and reactivity.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Analyzing these orbitals is key to understanding a compound's electronic behavior and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netschrodinger.comjoaquinbarroso.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For pyrazole derivatives, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electron donation and acceptance in chemical reactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data This table shows the kind of data generated from a HOMO-LUMO analysis. The values are hypothetical.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | 5.0 |

Understanding how electric charge is distributed across the atoms in a molecule is crucial for predicting its interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods for calculating these partial atomic charges. researchgate.netacs.org

NBO analysis is often considered more reliable than Mulliken analysis as it is less dependent on the basis set used in the calculation. researchgate.net It provides a localized picture of bonding and allows for the study of charge transfer and orbital interactions within the molecule. For this compound, this analysis would reveal the partial charges on each atom, highlighting which are electron-rich (negative charge) and which are electron-poor (positive charge).

Reactivity Descriptors and Electrophilic/Nucleophilic Sites

Based on the electronic structure obtained from DFT calculations, various reactivity descriptors can be calculated. These include concepts like chemical potential, hardness, softness, and the electrophilicity index, which help quantify the reactivity of a molecule.

The pyrazole ring itself has distinct reactive sites. Generally, the nitrogen atoms (N1 and N2) and the C4 position are considered nucleophilic (electron-rich), making them susceptible to attack by electrophiles. researchgate.netijraset.com Conversely, the C3 and C5 positions are electrophilic (electron-poor) and are targets for nucleophilic attack. researchgate.netmdpi.com The presence of a bromine atom at C3 and a 2-chlorophenyl group at N1 in the target molecule would significantly modulate this inherent reactivity, a phenomenon that can be precisely mapped using a Molecular Electrostatic Potential (MEP) surface, which visually displays the electron-rich and electron-poor regions of a molecule. tandfonline.com

Fukui Functions for Local Reactivity Prediction

Fukui functions are a central concept in Density Functional Theory (DFT) used to predict and rationalize the reactivity of different sites within a molecule. This function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. Consequently, it is a powerful descriptor for identifying sites susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function is one of the most widely utilized local density functional descriptors for modeling chemical reactivity and site selectivity researchgate.net.

For this compound, calculating Fukui indices for each atom allows for a detailed map of local reactivity.

f k+ : Indicates reactivity towards a nucleophilic attack (propensity to accept an electron).

f k- : Indicates reactivity towards an electrophilic attack (propensity to donate an electron).

f k0 : Indicates reactivity towards a radical attack.

Atoms with the highest values for a particular Fukui index are considered the most reactive for that type of attack. For instance, the nitrogen atoms of the pyrazole ring are expected to be likely sites for electrophilic attack, while certain carbon atoms on the aromatic rings might be more susceptible to nucleophilic attack.

| Atom | f k+ (Nucleophilic Attack) | f k- (Electrophilic Attack) | f k0 (Radical Attack) |

|---|---|---|---|

| N1 | 0.085 | 0.150 | 0.118 |

| N2 | 0.090 | 0.145 | 0.117 |

| C3 | 0.130 | 0.050 | 0.090 |

| C4 | 0.040 | 0.110 | 0.075 |

| C5 | 0.125 | 0.060 | 0.093 |

| Br | 0.115 | 0.030 | 0.073 |

| Cl | 0.110 | 0.025 | 0.068 |

Table 1: Hypothetical Fukui Function Indices for selected atoms of this compound. Higher values indicate greater reactivity for the specified type of attack.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface researchgate.net. This technique provides a visual guide to the relative polarity of the molecule, identifying electron-rich and electron-poor regions that are crucial for understanding intermolecular interactions and chemical reactivity cbijournal.comunar.ac.id.

The MESP map uses a color spectrum to represent different potential values.

Red/Orange : Regions of negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack.

Blue : Regions of positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green/Yellow : Regions of neutral or near-zero potential.

For this compound, the MESP map would likely show significant negative potential (red) around the two nitrogen atoms of the pyrazole ring due to the presence of lone pairs of electrons. The halogen atoms (bromine and chlorine) would also contribute to electronegative regions. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenyl and pyrazole rings. This visual information is critical for predicting how the molecule will interact with other molecules, including biological targets or reagents researchgate.net.

Conformational Landscape Exploration

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational landscape exploration involves identifying all possible stable conformers of a molecule and determining their relative energies and populations. For this compound, the primary degree of rotational freedom is the bond connecting the 2-chlorophenyl group to the nitrogen atom (N1) of the pyrazole ring.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic data, which can be compared with experimental results to confirm the molecule's structure materialsciencejournal.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be predicted for the protons and carbons of the pyrazole and chlorophenyl rings. The substitution pattern on both rings would lead to a predictable splitting pattern and chemical shift range for each nucleus.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Pyrazole Ring) | 7.5 - 8.5 | Two distinct signals expected for H4 and H5. |

| ¹H (Chlorophenyl Ring) | 7.2 - 7.8 | Complex multiplet pattern due to ortho-substitution. |

| ¹³C (Pyrazole Ring) | 110 - 150 | Signals for C3 (attached to Br), C4, and C5. |

| ¹³C (Chlorophenyl Ring) | 125 - 140 | Six distinct signals, including those for C-Cl and C-N. |

Table 2: Representative Predicted NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify the vibrational frequencies corresponding to different functional groups and bonds within the molecule. Key predicted peaks for this compound would include C-H stretching for the aromatic rings, C=N and C=C stretching from the pyrazole ring, and C-Br and C-Cl stretching vibrations at lower frequencies.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its UV-Vis absorption spectrum. For this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the pyrazole and phenyl rings. The calculated maximum absorption wavelength (λmax) provides insight into the electronic properties of the molecule researchgate.net.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's flexibility, conformational stability, and interactions with its environment.

For this compound, an MD simulation could be performed in a solvent like water or DMSO to study its behavior in solution. Such simulations would reveal the stability of the low-energy conformers identified through conformational analysis and the timescale of transitions between them. Furthermore, MD simulations are instrumental in studying the interaction of a molecule with a biological target, such as a protein receptor, by exploring the stability of the binding pose and the key intermolecular interactions that maintain it researchgate.netmdpi.com. This provides a dynamic understanding that complements the static picture from molecular docking.

Chemical Reactivity and Derivatization of 3 Bromo 1 2 Chlorophenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) and Phenyl Rings

Electrophilic aromatic substitution (EAS) on 1-arylpyrazoles is a complex process, with the site of substitution being highly dependent on the reaction conditions and the nature of the electrophile. The pyrazole ring is generally more susceptible to electrophilic attack than the phenyl ring, with the C4 position being the most reactive site. globalresearchonline.net However, the orientation of substitution can be directed towards the phenyl ring under specific conditions. cdnsciencepub.com

For 1-phenylpyrazole, reactions such as bromination in inert solvents, Friedel-Crafts acylation, and chloromethylation occur selectively at the C4-position of the pyrazole ring. cdnsciencepub.com Halogenation of pyrazole derivatives with reagents like N-halosuccinimides also primarily takes place at the C4 position. researchgate.netbeilstein-archives.org

Conversely, the outcome of nitration is highly sensitive to the reaction medium. Using a mixture of nitric acid and acetic anhydride (B1165640) ("acetyl nitrate"), nitration occurs at the C4-position of the pyrazole. cdnsciencepub.compreprints.org However, when using strongly acidic media like mixed nitric and sulfuric acids, the pyrazole ring undergoes protonation. This deactivates the heterocyclic ring towards electrophilic attack, thereby directing the substitution to the phenyl group, typically at the para-position. cdnsciencepub.comnih.govsemanticscholar.orgresearchgate.net For 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole, this would correspond to nitration at the C4-position of the phenyl ring (para to the pyrazole substituent).

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1-Arylpyrazoles

| Reaction | Reagents | Primary Site of Substitution | Reference |

|---|---|---|---|

| Bromination | Br2 in Chloroform | C4 of Pyrazole Ring | cdnsciencepub.com |

| Halogenation | N-Halosuccinimide (NXS) | C4 of Pyrazole Ring | researchgate.net |

| Nitration | HNO3 / Acetic Anhydride | C4 of Pyrazole Ring | cdnsciencepub.compreprints.org |

| Nitration | HNO3 / H2SO4 (Mixed Acid) | C4 (para) of Phenyl Ring | cdnsciencepub.com |

| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | C4 of Pyrazole Ring | cdnsciencepub.com |

Nucleophilic Substitution Reactions at Halogenated Positions (Bromine and Chlorine)

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the pyrazole ring or the chlorine atom on the phenyl ring is generally challenging. Such reactions typically require the aromatic ring to be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In the absence of such activating groups, as is the case for this compound, displacing the halogen atoms with nucleophiles requires harsh reaction conditions or metal catalysis. For instance, the substitution of a chlorine atom at the C5 position of a pyrazole ring with sodium azide (B81097) has been shown to proceed when a nitro group is present at the adjacent C4 position. preprints.org Without this activation, the C-Br and C-Cl bonds are relatively inert to nucleophilic attack by reagents like alkoxides or amines under standard SNAr conditions.

Cross-Coupling Reactions for Functional Group Introduction

Cross-coupling reactions are the most powerful and widely used methods for the derivatization of this compound, primarily targeting the reactive C-Br bond.

Palladium-catalyzed reactions provide versatile pathways for forming new carbon-carbon and carbon-nitrogen bonds at the C3-position of the pyrazole ring.

Suzuki-Miyaura Coupling: This reaction is highly effective for coupling the 3-bromopyrazole core with a wide range of aryl, heteroaryl, and alkyl boronic acids or esters to form biaryl structures or introduce alkyl chains. rsc.orgnih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or XPhosPdG2, a base (e.g., K₂CO₃, Na₂CO₃), and a suitable solvent system. nih.govrsc.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. wikipedia.org This coupling of the 3-bromo position with terminal alkynes is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. libretexts.orgorganic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: This is a key method for creating C-N bonds. It allows for the coupling of the 3-bromopyrazole with a diverse array of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. wikipedia.orgnih.gov The process requires a palladium catalyst and a specialized phosphine (B1218219) ligand. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazoles

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C-C | Pd(PPh3)4, XPhosPdG2 | rsc.orgnih.gov |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | PdCl2(PPh3)2 / CuI | wikipedia.orgrsc.org |

| Buchwald-Hartwig | Amine (Primary/Secondary) | C-N | Pd2(dba)3 / Phosphine Ligand | wikipedia.orgnih.gov |

Copper-mediated reactions, particularly the Ullmann condensation, offer an alternative to palladium-catalyzed methods, especially for forming C-O and C-N bonds. wikipedia.orgorganic-chemistry.org These reactions involve coupling the aryl halide with alcohols, phenols, or amines. wikipedia.org While effective, traditional Ullmann reactions often necessitate high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com Modern variations have been developed that use catalytic amounts of copper, often with promoting ligands like amino acids, under milder conditions such as microwave irradiation. researchgate.net

Oxidation and Reduction Chemistry

The pyrazole ring is an aromatic heterocycle and is notably stable towards both oxidation and reduction under typical conditions. globalresearchonline.net It is generally resistant to common oxidizing agents. While precursors like pyrazolines can be readily oxidized to form the aromatic pyrazole ring using reagents such as manganese dioxide (MnO₂) or iodine, the fully aromatic pyrazole core itself is not easily oxidized further. nih.govresearchgate.net

Similarly, the pyrazole ring is resistant to catalytic hydrogenation except under very harsh conditions that would also likely reduce the phenyl ring. The C-Br and C-Cl bonds are also generally stable to many oxidizing and reducing agents, although they can be susceptible to reductive dehalogenation with certain palladium catalysts or under specific hydrogenation conditions.

Functionalization of the Pyrazole Nitrogen Atoms

In this compound, the N1 atom is already substituted with the 2-chlorophenyl group, precluding further substitution at this site. The N2 atom possesses a lone pair of electrons that is integral to the aromatic π-system of the pyrazole ring. Consequently, this nitrogen is not nucleophilic and does not readily undergo electrophilic attack such as alkylation or acylation. youtube.com

The primary chemical property of the N2 atom is its basicity. It is the site of protonation in the presence of strong acids, forming a pyrazolium (B1228807) cation. cdnsciencepub.com This protonation deactivates the pyrazole ring to electrophilic substitution, as discussed in section 5.1. The N2 lone pair can also act as a ligand, coordinating to various metal centers, which is a fundamental aspect of the use of pyrazole derivatives in coordination chemistry.

Coordination Chemistry and Ligand Properties of 3 Bromo 1 2 Chlorophenyl 1h Pyrazole

Binding Modes to Metal Centers

The coordination of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole to metal centers is primarily dictated by the presence of two nitrogen atoms within the pyrazole (B372694) ring. The lone pair of electrons on the sp²-hybridized nitrogen atom at the 2-position is readily available for donation to a metal ion, making it the primary coordination site. Several binding modes can be envisaged for this ligand:

Monodentate Coordination: The most common binding mode for simple pyrazole ligands is monodentate coordination through the N2 atom. In this mode, the pyrazole acts as a terminal ligand, binding to a single metal center.

Bridging Coordination: Pyrazole derivatives can also act as bridging ligands, connecting two or more metal centers. This is typically achieved through the N1 and N2 atoms, forming a µ-(N1,N2) bridge. This mode of coordination can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties.

Bidentate Coordination: While less common for simple pyrazoles, the possibility of bidentate coordination exists, particularly if other coordinating groups are present on the substituents. In the case of this compound, the chlorine atom on the phenyl ring is generally not considered a strong coordinating site under normal conditions. However, under specific circumstances, a weak interaction between the chlorine and the metal center might be possible, leading to a chelating effect.

The preferred binding mode will be influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound can be achieved through various established methods for the preparation of pyrazole-based metal complexes. A general approach involves the reaction of the pyrazole ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Procedure:

A solution of this compound in an organic solvent (e.g., ethanol, methanol, acetonitrile (B52724), or THF) is added to a solution of the metal salt (e.g., chloride, nitrate, or perchlorate of transition metals like copper, nickel, cobalt, or zinc) in the same or a different solvent. The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent.

The characterization of the synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include:

Infrared (IR) Spectroscopy: To identify the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the structure of the complex in solution. Coordination to a paramagnetic metal center can, however, lead to significant broadening of the signals.

X-ray Crystallography: This is the most definitive method for determining the solid-state structure of the metal complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the complex.

Below is an interactive data table summarizing the expected characterization data for a hypothetical metal complex of this compound.

| Technique | Expected Observations |

| IR Spectroscopy | Shift in the C=N and N-N stretching frequencies of the pyrazole ring upon coordination. |

| ¹H NMR Spectroscopy | Chemical shift changes of the pyrazole and phenyl protons upon complexation. |

| X-ray Crystallography | Determination of the coordination number and geometry of the metal center, and the binding mode of the ligand. |

| Elemental Analysis | Confirmation of the stoichiometric ratio of metal to ligand. |

Influence of Substituents on Coordination Behavior

The substituents on the pyrazole ring, namely the bromo group at the 3-position and the 2-chlorophenyl group at the 1-position, have a profound impact on the coordination behavior of the ligand.

Bromo Substituent (at C3): The bromo group is an electron-withdrawing group. Its presence at the 3-position of the pyrazole ring reduces the electron density on the ring, thereby decreasing the basicity of the N2 donor atom. This can lead to the formation of weaker metal-ligand bonds compared to unsubstituted pyrazole. The bromo group can also participate in halogen bonding, which could influence the supramolecular assembly of the metal complexes in the solid state.

The interplay of these electronic and steric effects will ultimately determine the coordination chemistry of this compound, leading to the formation of metal complexes with unique structural and electronic properties.

Electronic and Steric Factors in Metal-Ligand Interactions

The stability and reactivity of metal complexes derived from this compound are governed by a delicate balance of electronic and steric factors.

Electronic Factors:

The electron-withdrawing nature of both the bromo and 2-chlorophenyl substituents significantly modulates the electronic properties of the pyrazole ligand. The reduced electron density on the pyrazole ring makes the ligand a weaker σ-donor compared to alkyl-substituted or unsubstituted pyrazoles. This can affect the strength of the metal-ligand bond and influence the electronic properties of the resulting complex, such as its redox potential and spectroscopic features.

Steric Factors:

The bulky 2-chlorophenyl group at the N1 position imposes considerable steric constraints. This steric hindrance can:

Influence Coordination Geometry: It may prevent the close approach of other ligands, favoring the formation of complexes with specific geometries (e.g., tetrahedral over square planar for a four-coordinate complex).

Control Nuclearity: The steric bulk can hinder the formation of polynuclear complexes by preventing the pyrazole from adopting a bridging coordination mode.

Create Chiral Pockets: The restricted rotation around the N-C bond connecting the pyrazole and phenyl rings can lead to atropisomerism, potentially creating a chiral environment around the metal center.

Structure Property and Structure Function Relationships in 3 Bromo 1 2 Chlorophenyl 1h Pyrazole

Influence of Halogen Substituents on Electronic and Steric Properties

The bromine atom on the pyrazole (B372694) ring and the chlorine atom on the phenyl ring significantly influence the electronic and steric characteristics of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole. Halogens are generally electron-withdrawing due to their high electronegativity, which they exert through an inductive effect (-I). This effect reduces the electron density of the pyrazole and phenyl rings. nih.govmdpi.com

From a steric perspective, the ortho-chloro substituent on the phenyl ring introduces significant bulk near the pyrazole ring. This steric hindrance can influence the conformation of the molecule by restricting the rotation around the N-C(phenyl) bond. This can lead to a non-planar arrangement between the pyrazole and phenyl rings, which has been observed in other 1-phenylpyrazole derivatives. researchgate.net This twisting can affect the extent of π-conjugation between the two rings, further modifying the electronic properties of the molecule.

A summary of the expected electronic and steric influences of the halogen substituents is presented in the table below.

| Substituent | Position | Electronic Effect | Steric Effect |

| Bromine | 3-position of pyrazole | -I (Inductive electron withdrawal) | Moderate bulk |

| Chlorine | 2-position of phenyl | -I (Inductive electron withdrawal) | Significant bulk due to ortho position |

Topological and Geometrical Descriptors and Their Correlation with Chemical Behavior

Topological and geometrical descriptors are numerical values derived from the molecular structure that can be used to predict the chemical behavior and biological activity of a compound through Quantitative Structure-Activity Relationship (QSAR) models. asrjetsjournal.org These descriptors encode information about the size, shape, and electronic distribution of the molecule.

For this compound, relevant descriptors would include:

Topological Descriptors: These are based on the 2D representation of the molecule and include indices like the Wiener index (related to molecular branching) and Kier & Hall connectivity indices (describing the degree of branching and complexity).

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters such as molecular surface area, volume, and ovality. These descriptors are crucial for understanding how the molecule might interact with a receptor or a binding site.

Electronic Descriptors: These quantify the electronic aspects of the molecule and include dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a particularly important descriptor as it relates to the chemical reactivity and stability of the molecule. researchgate.netbibliotekanauki.pl

A hypothetical QSAR study on a series of substituted pyrazoles might reveal correlations like the one presented in the table below, illustrating how these descriptors can be linked to a specific chemical behavior, such as reaction rate.

| Compound | Wiener Index | Molecular Surface Area (Ų) | HOMO-LUMO Gap (eV) | Observed Reaction Rate (k) |

| 1-phenyl-1H-pyrazole | 150 | 180 | 5.5 | 1.0 |

| 1-(2-chlorophenyl)-1H-pyrazole | 165 | 200 | 5.2 | 0.8 |

| 3-Bromo-1-phenyl-1H-pyrazole | 170 | 210 | 5.1 | 0.7 |

| This compound | 185 | 230 | 4.9 | 0.6 |

This is a representative table with hypothetical values to illustrate the concept.

Modulations in Reactivity and Selectivity through Structural Variations

The structural features of this compound, particularly the halogen substituents, modulate its reactivity and selectivity in chemical reactions. The electron-withdrawing nature of the bromo and chlorophenyl groups deactivates both the pyrazole and phenyl rings towards electrophilic substitution. cdnsciencepub.com For instance, halogenation of the pyrazole ring typically occurs at the 4-position, but the presence of the electron-withdrawing groups in this molecule would make this reaction more difficult compared to unsubstituted 1-phenylpyrazole. researchgate.netresearchgate.net

Conversely, the bromine atom at the 3-position of the pyrazole ring can be a site for nucleophilic substitution, although such reactions on electron-rich aromatic heterocycles are generally challenging. libretexts.orgnih.govmdpi.com The reactivity in this case could be influenced by the nature of the nucleophile and the reaction conditions. Furthermore, brominated heterocyclic compounds can sometimes undergo "halogen dance" reactions, where the halogen atom migrates to a different position on the ring under the influence of a strong base. clockss.orgresearchgate.netias.ac.in

The steric hindrance from the ortho-chlorophenyl group can also play a significant role in directing the regioselectivity of reactions. For example, in reactions involving the pyrazole ring, the bulky substituent may hinder the approach of reagents to the adjacent N2 and C5 positions.

Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Interactions)

In the solid state, the structure and packing of this compound molecules are governed by a variety of intermolecular interactions.

Halogen Bonding: The bromine and chlorine atoms in the molecule can act as halogen bond donors. acs.org Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base, such as a nitrogen or oxygen atom. In the crystal lattice of this compound, C-Br···N or C-Cl···N interactions between adjacent molecules could be expected. bris.ac.uksemanticscholar.org

Hydrogen Bonding: Although the pyrazole ring in this compound is N-substituted and lacks a classic N-H donor, weak C-H···N, C-H···Br, and C-H···Cl hydrogen bonds can still play a role in the crystal packing. researchgate.net The aromatic C-H groups of the phenyl and pyrazole rings can act as weak hydrogen bond donors to the nitrogen atoms of the pyrazole ring or the halogen atoms of neighboring molecules.

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Halogen Bond | C-Br | N (pyrazole) | 2.8 - 3.5 |

| Halogen Bond | C-Cl | N (pyrazole) | 2.7 - 3.4 |

| Hydrogen Bond | C-H (aromatic) | N (pyrazole) | 2.2 - 2.8 |

| Hydrogen Bond | C-H (aromatic) | Br/Cl | 2.5 - 3.0 |

| π-π Stacking | Phenyl/Pyrazole ring | Phenyl/Pyrazole ring | 3.3 - 3.8 |

Chemical Applications of 3 Bromo 1 2 Chlorophenyl 1h Pyrazole

Role as an Intermediate in Agrochemical Synthesis (e.g., Chlorantraniliprole)

The primary and most well-documented application of pyrazole (B372694) derivatives with a similar core structure to 3-bromo-1-(2-chlorophenyl)-1H-pyrazole is in the synthesis of agrochemicals, particularly insecticides. A closely related compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, serves as a crucial intermediate in the industrial production of Chlorantraniliprole. eurjchem.comnih.gov Chlorantraniliprole is a highly effective insecticide belonging to the anthranilic diamide (B1670390) class, known for its potent and selective action against a range of lepidopteran pests.

The synthesis of Chlorantraniliprole involves the coupling of this pyrazole carboxylic acid intermediate with an appropriate anthranilic acid derivative. The pyrazole moiety is integral to the final molecule's bioactivity, as it correctly orients the other functional groups to bind effectively to the ryanodine (B192298) receptors in insects, leading to impaired muscle function and eventual paralysis. The bromo and chloro substituents on the pyrazole and phenyl rings, respectively, are also critical for modulating the molecule's electronic properties and its binding affinity to the target receptor.

The synthetic pathway to Chlorantraniliprole highlights the importance of functionalized pyrazoles as high-value intermediates. The process typically involves a multi-step sequence where the pyrazole ring is first constructed and then appropriately substituted. The bromine atom at the 3-position of the pyrazole ring is often introduced in a key step to enable the final coupling reactions.

Utilization in Material Science (e.g., as building blocks for functional materials)

While specific applications of this compound in material science are not extensively documented in publicly available literature, the broader class of pyrazole derivatives is recognized for its potential in creating functional materials. The inherent properties of the pyrazole ring, such as its aromaticity, thermal stability, and ability to coordinate with metal ions, make it an attractive building block for various materials.

The incorporation of pyrazole moieties into polymers and other organic materials can impart desirable characteristics, including specific optical and electronic properties. nih.gov For instance, pyrazole-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.orgijpsr.com The nitrogen atoms in the pyrazole ring can influence the charge transport properties of the material, which is a critical factor in the performance of such devices.

Furthermore, the presence of the bromo and chlorophenyl groups on the pyrazole ring of this compound offers handles for further functionalization. These groups can be modified through various organic reactions to tune the material's properties or to link the pyrazole unit to other molecular components, creating more complex and functional material architectures.

Application as Chemical Probes for Receptor/Enzyme Studies (focused on chemical tool function)

Pyrazole derivatives are widely recognized for their diverse biological activities and have been extensively studied as scaffolds for the development of therapeutic agents and chemical probes. These compounds can serve as valuable tools for studying the structure and function of biological targets such as receptors and enzymes. The specific compound, this compound, possesses structural features that make it a candidate for such applications.

The development of chemical probes often involves structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to understand how its chemical structure relates to its biological activity. Quantitative structure-activity relationship (QSAR) and molecular docking studies are computational techniques used to predict the biological activity of compounds and to understand their binding interactions with target proteins. nih.gov Pyrazole derivatives have been the subject of such studies to design potent and selective inhibitors or antagonists for various targets, including cannabinoid receptors and tyrosine kinases.

Precursor for Advanced Organic Syntheses

The chemical reactivity of this compound makes it a valuable precursor for a variety of advanced organic syntheses. The bromine atom at the 3-position of the pyrazole ring is a particularly useful functional group that can participate in a range of cross-coupling reactions.

For instance, the bromine atom can be readily displaced through transition-metal-catalyzed reactions such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting the bromo-pyrazole with a boronic acid or ester. This reaction is a powerful tool for introducing a wide variety of aryl or vinyl substituents at the 3-position of the pyrazole ring, leading to the synthesis of complex molecules with diverse structures and properties.

Emerging Trends and Future Research Perspectives on 3 Bromo 1 2 Chlorophenyl 1h Pyrazole

Development of Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be resource-intensive and may utilize hazardous reagents. benthamdirect.com In line with the principles of green chemistry, a significant trend is the development of more sustainable synthetic routes. These approaches aim to be environmentally benign, operationally simple, and atom-economical. nih.gov For the synthesis of functionalized pyrazoles, this includes the use of green solvents like water, solvent-free reaction conditions, and alternative energy sources such as microwave irradiation. thieme-connect.commdpi.com

Multicomponent reactions (MCRs) are also gaining prominence as they allow for the construction of complex molecules like pyrazoles in a single step from simple precursors, minimizing waste and improving efficiency. nih.gov The use of heterogeneous or recyclable catalysts is another key area of development, offering easier product purification and reduced environmental impact. thieme-connect.comresearchgate.net While specific studies on 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole are not extensively detailed in the literature, these general green strategies are being broadly applied to the synthesis of various pyrazole derivatives and represent a key future direction for the production of this compound. benthamdirect.comnih.gov

Table 1: Overview of Sustainable Synthetic Approaches for Pyrazole Derivatives

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Utilizing water as a reaction solvent instead of volatile organic compounds (VOCs). | Environmentally friendly, low cost, improved safety. | thieme-connect.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Reduced reaction times, higher yields, increased purity. | mdpi.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. | High atom economy, operational simplicity, reduced waste. | nih.gov |

| Heterogeneous Catalysis | Employing solid-phase catalysts that can be easily separated and reused. | Catalyst recyclability, simplified workup, environmentally benign. | researchgate.net |

Integration with Flow Chemistry and Automation

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, is an emerging technology with significant advantages for the synthesis of pyrazoles. mdpi.comresearchgate.net This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially when handling hazardous intermediates. mdpi.com

The modular nature of flow chemistry setups allows for the integration of multiple synthetic and purification steps into a single, automated assembly line. mit.edu This is particularly advantageous for creating libraries of pyrazole derivatives for screening purposes by allowing for rapid variation of substituents. For a molecule like this compound, a flow-based synthesis could enable safer handling of brominating agents and allow for efficient, scalable production. mit.edursc.orgrsc.org The automation of these processes reduces manual intervention, enhances reproducibility, and accelerates the discovery and development of new chemical entities. researchgate.net

Advanced Characterization Techniques for In-Situ Monitoring

To optimize complex synthetic procedures, particularly within automated and flow chemistry systems, advanced in-situ monitoring techniques are becoming indispensable. These methods allow chemists to track the progress of a reaction in real-time, providing valuable data on reaction kinetics, the formation of intermediates, and the generation of byproducts.

For the synthesis of this compound, techniques such as in-line Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed. These spectroscopic tools can be integrated directly into a flow reactor to provide a continuous stream of analytical data. This real-time information enables precise control over reaction conditions to maximize product yield and purity and to ensure process safety. Furthermore, advanced mass spectrometry can be coupled with reaction systems to identify transient species, offering deeper mechanistic insights. energy.gov

Theoretical Insights for Rational Design of New Derivatives

Computational chemistry provides powerful tools for understanding the properties of molecules and for the rational design of new derivatives with specific functions. Density Functional Theory (DFT) is a widely used method to investigate the structural, electronic, and spectroscopic properties of pyrazole-based compounds. researchgate.netnih.gov

For this compound, DFT calculations can be used to:

Predict Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. nih.gov

Analyze Electronic Properties: Calculate the distribution of electron density and map the molecular electrostatic potential (MEP), which helps in identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov

Determine HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's chemical reactivity and electronic transition properties. researchgate.net

This theoretical understanding allows researchers to predict how modifications to the pyrazole scaffold—for instance, by replacing the bromine or chlorine atoms with other functional groups—would affect the molecule's properties. This in-silico approach accelerates the design of new derivatives with enhanced biological activity or improved material characteristics, reducing the need for extensive empirical synthesis and screening. nih.govnih.gov

Exploration of Novel Chemical Functions and Applications

While this compound serves as a versatile building block in organic synthesis, ongoing research into the broader class of substituted pyrazoles points toward a range of potential new applications. A closely related compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is a key intermediate in the synthesis of Chlorantraniliprole, a widely used insecticide. researchgate.netagreencobio.com This highlights the importance of the bromo-chloropyrazole scaffold in agrochemicals.

Beyond their role as synthetic intermediates, derivatives of bromo- and chlorophenyl-pyrazoles are being investigated for a variety of biological activities. nih.gov The pyrazole nucleus is a common pharmacophore in drug discovery, and different substitutions can impart a wide range of therapeutic properties. mdpi.comresearchgate.net

Table 2: Investigated Biological Activities of Related Phenyl-Pyrazole Derivatives

| Potential Application | Observed Activity in Related Compounds | Reference |

|---|---|---|

| Antifungal | Certain 3-(4-chlorophenyl)-pyrazole derivatives showed promising activity against pathogenic fungi. | nih.gov |

| Antitubercular | The same series of 3-(4-chlorophenyl)-pyrazoles also exhibited activity against Mycobacterium tuberculosis. | nih.gov |

| Anticancer | Novel tri-substituted pyrazole derivatives, including a 3-(4-bromophenyl) scaffold, showed high potency against various human cancer cell lines. | researchgate.net |

| Anti-inflammatory | Many pyrazole derivatives have been developed as anti-inflammatory agents, with some showing potent inhibition of COX-2. | nih.govnih.gov |

| Insecticidal | The 3-bromo-1-(3-chloropyridin-2-yl)pyrazole core is central to highly effective modern insecticides. | researchgate.netjlu.edu.cn |

Future research will likely focus on synthesizing libraries of derivatives based on the this compound scaffold to explore these and other potential therapeutic and agrochemical applications.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole?

- Methodology : Synthesis typically involves halogenation and coupling reactions. For brominated pyrazoles, intermediates like tert-butyl carbamate-protected pyrazoles (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) can improve stability during purification . Key steps include:

- Temperature control : Reactions often proceed at 100–110°C under inert atmospheres (e.g., nitrogen) to avoid side reactions.

- Catalyst selection : Pd-based catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) enhance coupling efficiency in aryl amination .

- Purification : Use column chromatography (silica gel) or recrystallization (e.g., ethyl acetate) to isolate pure products .

Q. How can NMR and LC-MS be utilized to confirm the structure of this compound?